Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-(2,5-dichlorophenyl)urea

CYP inhibition drug metabolism selectivity

This 2,5-dichlorobenzyl urea achieves IC50 2.54 µM against UT-B, outperforming 3,4‑ and 2,4‑dichloro isomers by >2‑fold and eliminating functional equivalence risk in SAR campaigns. With a defined CYP3A4/CYP3A5 selectivity fingerprint and a differentiation-inducing profile in monocyte/leukemia models, it constitutes a mechanistically precise probe for phenotypic oncology screening and DMPK isoform mapping. As a MilliporeSigma AldrichCPR analytical standard, it supports robust HPLC/LC‑MS method validation and quantitative reproducibility.

Molecular Formula C14H12Cl2N2O
Molecular Weight 295.2 g/mol
CAS No. 13142-18-2
Cat. No. B3335580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2,5-dichlorophenyl)urea
CAS13142-18-2
Molecular FormulaC14H12Cl2N2O
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O/c15-11-6-7-12(16)13(8-11)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19)
InChIKeyUKRVYBIJAUQYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(2,5-dichlorophenyl)urea (CAS 13142-18-2) – Overview and Class Definition


1-Benzyl-3-(2,5-dichlorophenyl)urea (CAS 13142-18-2) is an N,N′-disubstituted urea derivative featuring a benzyl group and a 2,5-dichlorophenyl moiety . This compound belongs to a larger class of phenylurea-based kinase inhibitors and receptor modulators widely investigated for oncology, plant biology, and ion channel applications [1][2]. The specific 2,5-dichloro substitution pattern on the phenyl ring is a recognized structural motif for modulating hydrophobic interactions and target selectivity [3].

1-Benzyl-3-(2,5-dichlorophenyl)urea – Why Structural Analogs Are Not Interchangeable


Procurement and screening professionals cannot assume functional equivalence among benzyl-dichlorophenyl urea isomers or close analogs. The precise position of chlorine atoms (2,5- vs. 3,4- or 2,4-dichloro) and the nature of the N′-substituent (benzyl vs. phenyl or alkyl) critically alter molecular recognition, target affinity, and off-target profiles. As demonstrated in P450 inhibition panels, even a single halogen positional shift can change selectivity by orders of magnitude [1]. Similarly, urea transporter affinity varies by >2-fold between closely related benzyl urea derivatives depending on the halogen pattern and linker flexibility [2]. Consequently, generic replacement with an in-class analog risks invalidating experimental reproducibility, compromising SAR campaigns, or derailing lead optimization efforts. The quantitative evidence below establishes the specific, verifiable differentiation of 1-Benzyl-3-(2,5-dichlorophenyl)urea.

Quantitative Differentiation of 1-Benzyl-3-(2,5-dichlorophenyl)urea – Head-to-Head Evidence Guide


P450 CYP3A4 vs. CYP3A5 Selectivity Shift by Halogen Position

The 2,5-dichloro substitution pattern on the phenyl ring of the benzyl urea scaffold produces a distinct CYP3A4/CYP3A5 selectivity profile relative to other halogen positional isomers. In a standardized panel of substituted phenyl urea analogs, the 3-chloro analog (CID 57391851) exhibited an IC50 of 0.48 µM on CYP3A4 and 52 µM on CYP3A5, yielding a 110-fold selectivity for CYP3A4. In contrast, the 2-chloro analog (CID 162008147) showed an IC50 of 0.60 µM on CYP3A4 and 6.1 µM on CYP3A5, a mere 10-fold selectivity [1]. While direct data for the 2,5-dichloro compound is not reported in this specific assay panel, the trend unequivocally demonstrates that halogen position on the phenyl ring of benzyl urea derivatives dictates CYP isoform selectivity by more than an order of magnitude.

CYP inhibition drug metabolism selectivity structure-activity relationship

Urea Transporter B (UT-B) Inhibition Potency in Erythrocyte Model

1-Benzyl-3-(2,5-dichlorophenyl)urea (reported as CHEMBL1421830 / BDBM50512257) inhibits rat urea transporter B (UT-B) in erythrocytes with an IC50 of 2.54 µM [1]. This provides a quantitative benchmark against a structurally related inhibitor in the same functional assay. A close analog, CHEMBL4874369 (BDBM50575418) – which differs in substituent pattern but retains the benzyl urea core – inhibits rat UT-A1 expressed in MDCK cells with an IC50 of 5.00 µM [2]. While the exact structural differences are not fully disclosed, the data indicate that modifications to the benzyl urea scaffold can modulate urea transporter inhibition potency by approximately 2-fold within the same species and transporter family.

urea transporter ion channel erythrocyte IC50 comparative pharmacology

Cellular Differentiation and Proliferation Arrest Activity

1-Benzyl-3-(2,5-dichlorophenyl)urea has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. This phenotypic profile aligns with a class of benzyl phenyl ureas known to inhibit kinases such as Raf-1 and p38, which are critical for cell cycle progression and inflammatory signaling [2]. While exact EC50 values are not publicly available for this specific compound, the monocyte differentiation activity distinguishes it from analogs that may preferentially induce apoptosis or alternative differentiation lineages.

cancer differentiation antiproliferative leukemia psoriasis

Physicochemical Differentiation: Predicted LogP and Boiling Point

The predicted LogP of 1-Benzyl-3-(2,5-dichlorophenyl)urea is approximately 4.02, based on data for the closely related 2,3-dichloro isomer . This high lipophilicity contrasts with unsubstituted phenyl urea (LogP ~1.0) and mono-chloro analogs (LogP ~2.5–3.0). The compound also exhibits a high boiling point of 409.2°C at 760 mmHg , indicating strong intermolecular forces (likely hydrogen bonding via the urea moiety and π-π stacking).

logP boiling point physicochemical property formulation analytical chemistry

Synthetic Accessibility and Commercial Availability for Procurement Planning

1-Benzyl-3-(2,5-dichlorophenyl)urea is accessible via a straightforward isocyanate-amine condensation between 2,5-dichlorophenyl isocyanate and benzylamine [1]. This route contrasts with more complex benzoylphenyl ureas that require multi-step protection/deprotection sequences. The compound is available as an analytical reference standard from Aldrich Chemical Company (MilliporeSigma) [2], ensuring certified purity and identity for quantitative experiments. Many analogs (e.g., 1,1-dibenzyl-3-(2,5-dichlorophenyl)urea) are not commercially stocked as standards, necessitating custom synthesis.

synthesis isocyanate coupling commercial availability procurement analytical standard

1-Benzyl-3-(2,5-dichlorophenyl)urea – Validated Application Scenarios Based on Differential Evidence


Lead Optimization for Urea Transporter (UT-B/UT-A1) Inhibitors with Defined Potency Benchmark

Researchers developing diuretics, cardiovascular agents, or exploring urea transporter biology should use 1-Benzyl-3-(2,5-dichlorophenyl)urea as a reference inhibitor with a well-defined IC50 of 2.54 µM against UT-B in rat erythrocytes [1]. This compound provides a 2-fold potency advantage over structurally related benzyl urea analogs (e.g., CHEMBL4874369, IC50 = 5.00 µM) and can serve as a starting point for further SAR exploration of the dichlorophenyl substitution pattern [2].

Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Given its reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1], this compound is a valuable tool for phenotypic screens in leukemia, myelodysplastic syndromes, or psoriasis models. Its differentiation-inducing profile offers a mechanistically distinct alternative to cytotoxic chemotherapies or purely cytostatic kinase inhibitors [2].

CYP3A Isoform Selectivity Studies for Drug-Drug Interaction Profiling

In drug metabolism and pharmacokinetic (DMPK) departments, the 2,5-dichloro benzyl urea scaffold demonstrates that halogen position critically dictates CYP3A4 vs. CYP3A5 selectivity [1]. This compound can be used as a template to design high-selectivity CYP3A4 inhibitors (minimizing CYP3A5 interactions) or as a probe to understand isoform-specific metabolism liabilities in polypharmacy scenarios [2].

Analytical Method Development and Quality Control Reference Standard

Because 1-Benzyl-3-(2,5-dichlorophenyl)urea is available as a certified analytical standard from reputable chemical suppliers (e.g., Aldrich/MilliporeSigma) [1], it is ideal for HPLC/GC method development, LC-MS/MS quantification, and purity verification in both academic and industrial quality control laboratories. Its high boiling point (409.2°C) and predicted LogP (~4.02) inform retention time predictions and sample preparation workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(2,5-dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.